molecular formula C13H16IP B12563936 (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide CAS No. 189276-97-9

(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide

Cat. No.: B12563936
CAS No.: 189276-97-9
M. Wt: 330.14 g/mol
InChI Key: QITADHYKXMDIGT-UHFFFAOYSA-M
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Description

(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is an organophosphorus compound with the molecular formula C13H16IP. This compound is known for its unique structure, which includes a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide typically involves the reaction of cyclopentadiene with dimethylphenylphosphine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentadiene+Dimethylphenylphosphine+Iodine(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide\text{Cyclopentadiene} + \text{Dimethylphenylphosphine} + \text{Iodine} \rightarrow \text{this compound} Cyclopentadiene+Dimethylphenylphosphine+Iodine→(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide

Industrial Production Methods: The key is to maintain the purity of the reactants and control the reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Scientific Research Applications

(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

    Cyclopentadienylphosphine: Similar structure but lacks the dimethylphenyl group.

    Dimethylphenylphosphine: Similar structure but lacks the cyclopentadienyl ring.

    Phenylphosphonium iodide: Similar structure but lacks the cyclopentadienyl and dimethyl groups.

Uniqueness: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is unique due to its combination of a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

189276-97-9

Molecular Formula

C13H16IP

Molecular Weight

330.14 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl-dimethyl-phenylphosphanium;iodide

InChI

InChI=1S/C13H16P.HI/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12;/h3-11,13H,1-2H3;1H/q+1;/p-1

InChI Key

QITADHYKXMDIGT-UHFFFAOYSA-M

Canonical SMILES

C[P+](C)(C1C=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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